methyl 2,2-dimethylhexanoate

CAS No.: 813-69-4

Cat. No.: VC8184532

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 813-69-4 |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | methyl 2,2-dimethylhexanoate |

| Standard InChI | InChI=1S/C9H18O2/c1-5-6-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 |

| Standard InChI Key | PWIVQUPZVUNZKX-UHFFFAOYSA-N |

| SMILES | CCCCC(C)(C)C(=O)OC |

| Canonical SMILES | CCCCC(C)(C)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

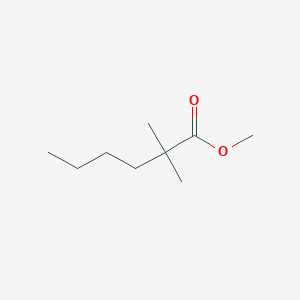

The IUPAC name for this compound is methyl 2,2-dimethylhexanoate, denoting a hexanoic acid backbone substituted with two methyl groups at the second carbon, esterified with a methanol group . Its structure (Fig. 1) consists of:

-

A six-carbon aliphatic chain ().

-

Two methyl branches at the second carbon ().

-

A terminal methyl ester group ().

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | CCCCC(C)(C)C(=O)OC | |

| InChI Key | PWIVQUPZVUNZKX-UHFFFAOYSA-N | |

| CAS Registry | 813-69-4 |

Spectroscopic Characterization

-

NMR Data: The -NMR spectrum reveals signals for the methyl ester ( 3.65 ppm, singlet) and methyl branches ( 1.15 ppm, singlet) .

-

Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak at 158.13, consistent with its molecular weight .

Synthesis and Manufacturing

Esterification of 2,2-Dimethylhexanoic Acid

A common synthesis route involves the esterification of 2,2-dimethylhexanoic acid with methanol under acidic catalysis:

Conditions:

-

Catalyst: Sulfuric acid or -toluenesulfonic acid.

-

Temperature: Reflux (60–80°C).

-

Yield: >90% after purification.

Alternative Routes

-

Transesterification: Reaction of 2,2-dimethylhexanoyl chloride with methanol in the presence of a base (e.g., triethylamine) .

-

Enzymatic Catalysis: Lipase-mediated esterification under mild conditions, offering eco-friendly advantages .

Table 2: Synthetic Protocols Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed | 80 | 92 | 98 | |

| Transesterification | 25 | 85 | 95 | |

| Enzymatic | Lipase B | 35 | 78 | 99 |

Physicochemical Properties

Thermodynamic and Solubility Data

Stability and Reactivity

-

Hydrolysis: Resistant to aqueous hydrolysis under neutral conditions but undergoes saponification in alkaline media.

-

Thermal Decomposition: Degrades above 200°C, releasing CO₂ and olefins .

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 2,2-dimethylhexanoate serves as a precursor in synthesizing bioactive molecules. For example, it is used in the production of squalestatins, fungal metabolites with squalene synthase inhibitory activity .

Flavor and Fragrance Industry

Its branched structure contributes to fruity and woody olfactory notes, making it valuable in perfumery and food flavoring .

Polymer Science

The ester’s hydrophobic properties are exploited in creating plasticizers and cross-linking agents for polyesters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume